Pipotiazine

Catalog No.
S539754
CAS No.
39860-99-6
M.F
C24H33N3O3S2
M. Wt
475.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pipotiazine

CAS Number

39860-99-6

Product Name

Pipotiazine

IUPAC Name

10-[3-[4-(2-hydroxyethyl)piperidin-1-yl]propyl]-N,N-dimethylphenothiazine-2-sulfonamide

Molecular Formula

C24H33N3O3S2

Molecular Weight

475.7 g/mol

InChI

InChI=1S/C24H33N3O3S2/c1-25(2)32(29,30)20-8-9-24-22(18-20)27(21-6-3-4-7-23(21)31-24)14-5-13-26-15-10-19(11-16-26)12-17-28/h3-4,6-9,18-19,28H,5,10-17H2,1-2H3

InChI Key

JOMHSQGEWSNUKU-UHFFFAOYSA-N

SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCC(CC4)CCO

Solubility

Soluble in DMSO, not in water

Synonyms

Pipotiazine; Pipothiazine; Pipotiazina; Pipotiazinum; Piportil L4; 19366 RP; 19366-RP; pipothiazine; pipotiazin; RP 19366; RP-19366;

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCC(CC4)CCO

Description

The exact mass of the compound Pipotiazine is 475.19633 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Phenothiazines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Understanding Schizophrenia

    Although pipotiazine is not a first-line treatment for schizophrenia, researchers may use it in studies to help understand the mechanisms of the disease. By studying how pipotiazine affects the brain, scientists can learn more about the neurotransmitters involved in schizophrenia and potentially inform the development of new treatments. Schizophrenia Bulletin:

  • Investigating Other Conditions

    Limited research is exploring whether pipotiazine might be beneficial for other conditions, such as anxiety or depression. However, more research is needed to determine its effectiveness and safety for these uses.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

3.5

Exact Mass

475.19633

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

L903J9JPYV

Drug Indication

For the maintenance treatment of chronic non-agitated schizophrenic patients.

Pharmacology

Pipotiazine has actions similar to those of other phenothiazines. Among the different phenothiazine derivatives, it appears to be less sedating and to have a weak propensity for causing hypotension or potentiating the effects of CNS depressants and anesthetics. However, it produces a high incidence of extra pyramidal reactions. It reduces activity of dopamine receptors in the limbic system. Its 5-HT antagonism helps normalize dopamine activity in the cortical regions.

ATC Code

N - Nervous system
N05 - Psycholeptics
N05A - Antipsychotics
N05AC - Phenothiazines with piperidine structure
N05AC04 - Pipotiazine

Mechanism of Action

Pipotiazine acts as an antagonist (blocking agent) on different postsysnaptic receptors -on dopaminergic-receptors (subtypes D1, D2, D3 and D4 - different antipsychotic properties on productive and unproductive symptoms), on serotonergic-receptors (5-HT1 and 5-HT2, with anxiolytic, antidepressive and antiaggressive properties as well as an attenuation of extrapypramidal side-effects, but also leading to weight gain, fall in blood pressure, sedation and ejaculation difficulties), on histaminergic-receptors (H1-receptors, sedation, antiemesis, vertigo, fall in blood pressure and weight gain), alpha1/alpha2-receptors (antisympathomimetic properties, lowering of blood pressure, reflex tachycardia, vertigo, sedation, hypersalivation and incontinence as well as sexual dysfunction, but may also attenuate pseudoparkinsonism - controversial) and finally on muscarinic (cholinergic) M1/M2-receptors (causing anticholinergic symptoms like dry mouth, blurred vision, obstipation, difficulty/inability to urinate, sinus tachycardia, ECG-changes and loss of memory, but the anticholinergic action may attenuate extrapyramidal side-effects).

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Other CAS

39860-99-6

Wikipedia

Pipotiazine

Dates

Modify: 2023-08-15
1: Haddad P, Taylor M, Patel MX, Taylor D. Guidance on switching away from
2: Dinesh M, David A, Quraishi SN. Depot pipotiazine palmitate and undecylenate
3: Tavitian E, Peyrin L, Dalmaz Y, Favre R, De Haut M, Cottet-Emard JM. Free and
4: De Schepper PJ, Vranckx C, Verbeeck R, Van den Berghe ML. Pipotiazine
5: Scatton B, Boireau A, Garret C, Glowinski J, Julou L. Action of the palmitic
6: Mardomingo Sanz MJ, Rabadán Peinado F, Velasco-Martín A. Effect of pipotiazine
7: Gallant DM, Mielke D, Bishop G, Oelsner T, Guerrero-Figueroa R. Pipotiazine
8: Simpson GM, Varga V. Pipotiazine palmitate: a new depot neuroleptic. Curr Ther
9: Astrup C, Grimgård A, Hebnes K, Kruse-Jensen A, Lid M. A study of flupenthixol
10: Brown-Thomsen J. Review of clinical trials with pipotiazine, pipotiazine
11: Ahlfors UG. Controlled clinical evaluation of depot neuroleptics. A
12: Elley JH, Petersen JH. Clinical evaluation of pipotiazine palmitate (19.552
13: Salvesen C, Vaksdal K. General evaluation of pipotiazine palmitate in
14: Ahlfors UG, Katila O. Clinical evaluation of a new depot neuroleptic. A pilot
15: Dencker SJ, Frankenberg K, Malm U, Zell B. A controlled one-year study of
16: Smith M, de Souza MA, Pugliese S, Mari Jde J. In vivo study of the
17: Hyrman V. Pipotiazine palmitate, a long acting drug, indeed: a case report.
18: Bechelli LP, Ruffino-Netto A, Hetem G. A double-blind controlled trial of
19: Burch EA Jr, Ayd FJ Jr. Depot pipotiazine 1970-1982: a review. J Clin
20: le Roux Y, Gaillot J, Bieder A. High-performance liquid chromatographic

Explore Compound Types